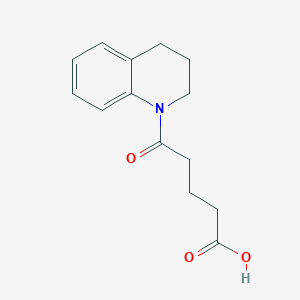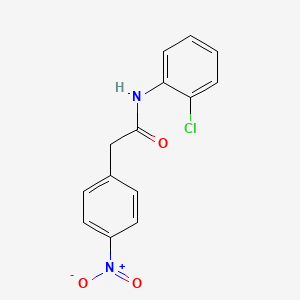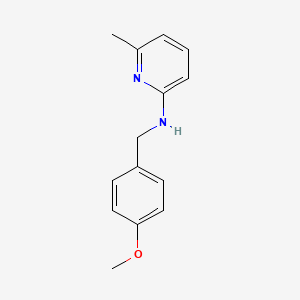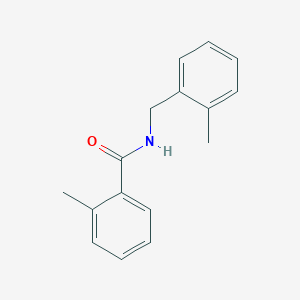![molecular formula C16H22N2O3 B5776456 ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)
ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MPAC and is a piperazine derivative that has shown promising results in various studies.
作用機序
The exact mechanism of action of MPAC is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. MPAC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor growth and metastasis. MPAC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is important for memory and cognitive function.
Biochemical and Physiological Effects
MPAC has been shown to have various biochemical and physiological effects in the body. In cancer research, MPAC has been shown to inhibit tumor growth and metastasis through the inhibition of matrix metalloproteinases. In Alzheimer's disease research, MPAC has been shown to have neuroprotective effects and may be useful in slowing the progression of the disease. In depression research, MPAC has been shown to have antidepressant effects and may be useful in the treatment of depression.
実験室実験の利点と制限
The advantages of using MPAC in lab experiments include its high yield and purity, as well as its potential applications in various fields of research. The limitations of using MPAC in lab experiments include the need for specialized equipment and expertise in organic chemistry, as well as the potential for toxicity and side effects.
将来の方向性
There are many potential future directions for research involving MPAC. In cancer research, further studies are needed to determine the exact mechanism of action of MPAC and its potential applications in the treatment of various types of cancer. In Alzheimer's disease research, further studies are needed to determine the efficacy of MPAC in slowing the progression of the disease and improving cognitive function. In depression research, further studies are needed to determine the optimal dosage and duration of treatment with MPAC, as well as its potential applications in the treatment of other mood disorders.
Conclusion
In conclusion, MPAC is a promising chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The synthesis of MPAC is relatively straightforward, and the compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Further research is needed to determine the exact mechanism of action of MPAC and its potential applications in various fields of research.
合成法
The synthesis of MPAC involves the reaction of 4-methylacetophenone with piperazine and ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield MPAC. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
MPAC has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, MPAC has shown promising results as an inhibitor of tumor growth and metastasis. In Alzheimer's disease research, MPAC has been shown to have neuroprotective effects and may be useful in slowing the progression of the disease. In depression research, MPAC has been shown to have antidepressant effects and may be useful in the treatment of depression.
特性
IUPAC Name |
ethyl 4-[2-(4-methylphenyl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-21-16(20)18-10-8-17(9-11-18)15(19)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDWDAEDPXFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)

![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)
![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)
![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)



![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)